2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE
Overview
Description
2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a hexahydroquinazolinone core structure, which is substituted with a 2-(4-methylphenyl)-2-oxoethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-methylbenzaldehyde and 2-mercaptoacetic acid.
Formation of the Thioether: The 4-methylbenzaldehyde is reacted with 2-mercaptoacetic acid under acidic conditions to form the thioether intermediate.
Cyclization: The thioether intermediate is then subjected to cyclization with an appropriate amine, such as 2-aminobenzamide, under basic conditions to form the hexahydroquinazolinone core.
Final Substitution: The final step involves the substitution of the hexahydroquinazolinone core with the 2-(4-methylphenyl)-2-oxoethylsulfanyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE
- 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE
- 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-17-18-14-5-3-2-4-13(14)16(21)19-17/h6-9H,2-5,10H2,1H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRDYCPYCHPGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(CCCC3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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